3-Amino-5-(3-thienyl)pyrazole Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-5-(3-thienyl)pyrazole Hydrochloride is a heterocyclic compound that features a pyrazole ring substituted with an amino group at the 3-position and a thienyl group at the 5-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(3-thienyl)pyrazole Hydrochloride typically involves the cyclization of appropriate precursors. One common method is the reaction of thienyl hydrazine with ethyl acetoacetate, followed by cyclization and subsequent conversion to the hydrochloride salt. The reaction conditions often involve heating under reflux in the presence of a suitable solvent such as ethanol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This could involve continuous flow processes and the use of automated reactors to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-5-(3-thienyl)pyrazole Hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The thienyl group can be reduced to a thiol group under suitable conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the pyrazole ring.
Reduction: Thiol derivatives of the thienyl group.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-Amino-5-(3-thienyl)pyrazole Hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-Amino-5-(3-thienyl)pyrazole Hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the thienyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-5-methylpyrazole: Similar structure but with a methyl group instead of a thienyl group.
5-Amino-3-(2-thienyl)pyrazole: Similar structure but with a different position of the thienyl group.
Uniqueness
3-Amino-5-(3-thienyl)pyrazole Hydrochloride is unique due to the specific positioning of the thienyl group, which can influence its reactivity and biological activity. The presence of both an amino group and a thienyl group provides a versatile scaffold for further chemical modifications and potential therapeutic applications .
Eigenschaften
Molekularformel |
C7H8ClN3S |
---|---|
Molekulargewicht |
201.68 g/mol |
IUPAC-Name |
5-thiophen-3-yl-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C7H7N3S.ClH/c8-7-3-6(9-10-7)5-1-2-11-4-5;/h1-4H,(H3,8,9,10);1H |
InChI-Schlüssel |
DSSPONMNJFPVPY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC=C1C2=CC(=NN2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.